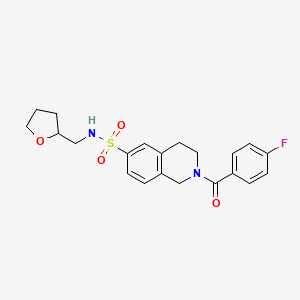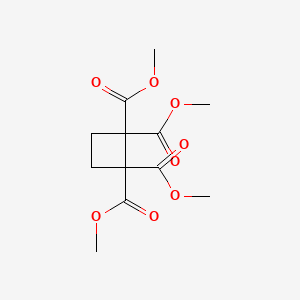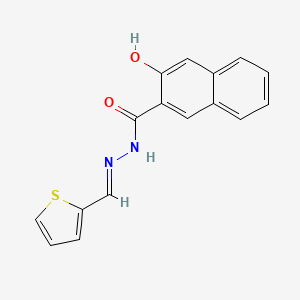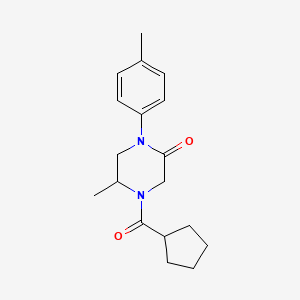
2-(4-fluorobenzoyl)-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives similar to the compound often involves complex reactions that include cycloaddition processes and the formation of self-assembled dimers or 1D supramolecular chains. For instance, a series of tetrahydro-diepoxybenzo[de]isoquinoline derivatives were obtained by tandem [4+2] cycloaddition, demonstrating the intricacy of synthesizing such compounds (Grudova et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds reveals the importance of F⋯O interactions in the solid state, where self-assembled dimers form through bifurcated halogen bonds. This structural aspect is crucial for understanding the molecular configuration and interactions within similar compounds (Grudova et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be influenced by their unique structure. For instance, the presence of the sulfonyl group and its interactions with enzymes such as phenylethanolamine N-methyltransferase (PNMT) highlights the compound's potential for selective inhibition, showcasing its chemical properties in biological systems (Grunewald et al., 2006).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are significantly influenced by their molecular structure. The self-assembly into dimers or chains and the presence of halogen bonds can affect these physical properties, though specific data on the compound requires further detailed studies.
Chemical Properties Analysis
Chemical properties, such as reactivity with various chemical groups, stability under different conditions, and interaction with biological molecules, are pivotal. The sulfonamide group, in particular, plays a crucial role in the compound's interaction with biological targets, offering insights into its potential applications in medicinal chemistry (Grunewald et al., 2006).
科学的研究の応用
Pharmacokinetics and Metabolism
- Disposition and Metabolism of SB-649868 : This study focuses on a novel orexin receptor antagonist, highlighting its disposition and metabolism in humans. It shows extensive metabolism and elimination, primarily via feces, with only negligible amounts excreted unchanged. This study is relevant as it demonstrates the importance of understanding the metabolic pathways and disposition of pharmacologically active compounds, which could be applicable to the compound of interest (Renzulli et al., 2011).
Diagnostic Imaging
- Assessment of Cellular Proliferation in Tumors by PET Using 18F-ISO-1 : This research introduces a cellular proliferative marker for evaluating tumor proliferation in patients, using PET imaging. The study's methodology and the use of specific markers could provide a template for exploring the diagnostic applications of similar compounds in imaging and oncology (Dehdashti et al., 2013).
Environmental and Human Exposure Studies
- Polyfluorinated Compounds in Serum Linked to Indoor Air in Office Environments : This study evaluates the exposure to polyfluorinated compounds among office workers, linking serum concentrations to indoor air levels of specific compounds. It underscores the importance of assessing environmental exposure to chemical compounds, which could be relevant for similar studies involving the compound (Fraser et al., 2012).
Antimalarial Research
- The Effects of Diaphenylsulfone (DDS) Against Chloroquine-Resistant Plasmodium Falciparum : Highlighting the search for effective treatments against resistant strains of malaria, this study explores the efficacy of sulfone compounds. Research on novel compounds, including the one specified, could contribute to this field by providing new options for antimalarial drugs (DeGowin et al., 1966).
特性
IUPAC Name |
2-(4-fluorobenzoyl)-N-(oxolan-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4S/c22-18-6-3-15(4-7-18)21(25)24-10-9-16-12-20(8-5-17(16)14-24)29(26,27)23-13-19-2-1-11-28-19/h3-8,12,19,23H,1-2,9-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXXPUFLRHGHLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC3=C(CN(CC3)C(=O)C4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorobenzoyl)-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5514550.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5514558.png)

![N-[(1S)-1-benzyl-2-methoxyethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5514570.png)
![1-{4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5514578.png)

![(4aS*,7aR*)-1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514604.png)


![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}propanamide](/img/structure/B5514640.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-3-fluorobenzohydrazide](/img/structure/B5514643.png)


![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]cyclohexanecarboxamide](/img/structure/B5514664.png)